Methyl 2-(3-(tert-butyl)-5-formyl-4-hydroxyphenyl)acetate
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Overview
Description
Methyl 2-[3-(tert-Butyl)-5-formyl-4-hydroxyphenyl]acetate is an organic compound that belongs to the class of phenylacetates This compound is characterized by the presence of a tert-butyl group, a formyl group, and a hydroxy group attached to a phenyl ring, which is further connected to a methyl acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[3-(tert-Butyl)-5-formyl-4-hydroxyphenyl]acetate typically involves the esterification of the corresponding phenylacetic acid derivative. One common method involves the reaction of 3-(tert-butyl)-5-formyl-4-hydroxybenzoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to yield the desired ester. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactor systems can facilitate the direct introduction of the tert-butoxycarbonyl group into the phenylacetic acid derivative, followed by esterification with methanol. This approach minimizes the formation of by-products and allows for better control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[3-(tert-Butyl)-5-formyl-4-hydroxyphenyl]acetate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: 3-(tert-Butyl)-5-carboxy-4-hydroxyphenylacetic acid.
Reduction: Methyl 2-[3-(tert-Butyl)-5-hydroxymethyl-4-hydroxyphenyl]acetate.
Substitution: Methyl 2-[3-(tert-Butyl)-5-alkoxy-4-hydroxyphenyl]acetate.
Scientific Research Applications
Methyl 2-[3-(tert-Butyl)-5-formyl-4-hydroxyphenyl]acetate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: The compound is utilized in the production of specialty chemicals and as a precursor in the synthesis of polymers and resins.
Mechanism of Action
The mechanism of action of Methyl 2-[3-(tert-Butyl)-5-formyl-4-hydroxyphenyl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. The hydroxy group can participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets. These interactions can modulate various biochemical pathways, resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-[3-(tert-Butyl)-4-hydroxyphenyl]acetate: Lacks the formyl group, resulting in different reactivity and biological activity.
Methyl 2-[3-(tert-Butyl)-5-methyl-4-hydroxyphenyl]acetate: Contains a methyl group instead of a formyl group, altering its chemical properties.
Methyl 2-[3-(tert-Butyl)-5-carboxy-4-hydroxyphenyl]acetate: The formyl group is oxidized to a carboxylic acid, significantly changing its reactivity.
Uniqueness
Methyl 2-[3-(tert-Butyl)-5-formyl-4-hydroxyphenyl]acetate is unique due to the presence of both a formyl and a hydroxy group on the phenyl ring, which allows for a diverse range of chemical reactions and biological interactions. This combination of functional groups makes it a versatile compound in organic synthesis and medicinal chemistry.
Properties
Molecular Formula |
C14H18O4 |
---|---|
Molecular Weight |
250.29 g/mol |
IUPAC Name |
methyl 2-(3-tert-butyl-5-formyl-4-hydroxyphenyl)acetate |
InChI |
InChI=1S/C14H18O4/c1-14(2,3)11-6-9(7-12(16)18-4)5-10(8-15)13(11)17/h5-6,8,17H,7H2,1-4H3 |
InChI Key |
YURFFEHDRCKBKD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C=O)CC(=O)OC |
Origin of Product |
United States |
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